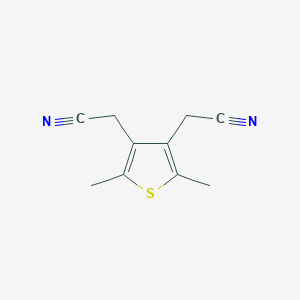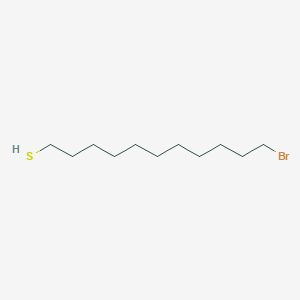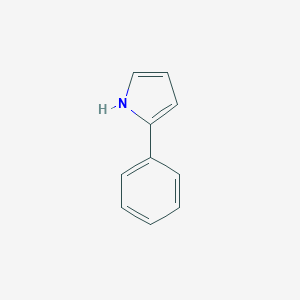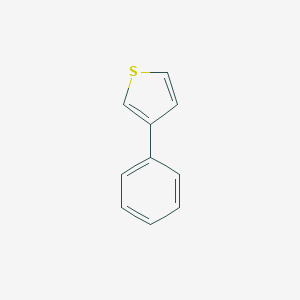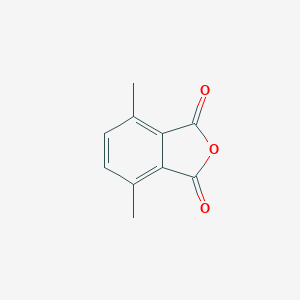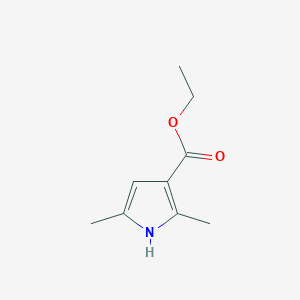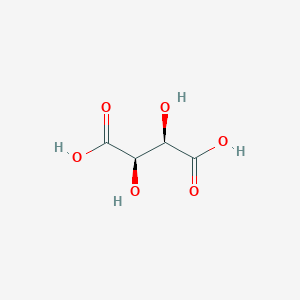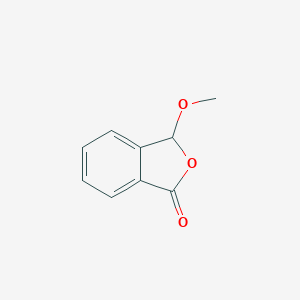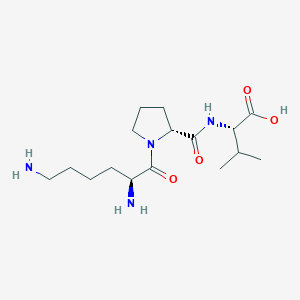
L-缬氨酸, L-赖氨酰-D-脯氨酰-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[[(2R)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid is a tripeptide composed of the amino acids L-valine, L-lysine, and D-proline
科学研究应用
(2S)-2-[[(2R)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in the design of peptide-based drugs.
Industry: Utilized in the development of novel materials and biotechnological applications.
作用机制
Target of Action
The compound L-Valine, L-lysyl-D-prolyl-, also known as L-Lysyl-D-prolyl-L-valine, is a complex molecule that interacts with several targets in the body. The primary targets of this compound are the amino acid transporters and protein synthesis machinery within cells .
Mode of Action
L-Valine, L-lysyl-D-prolyl- interacts with its targets primarily through binding and modulation . As an amino acid derivative, it can be incorporated into proteins during synthesis, influencing the structure and function of these proteins . Additionally, it may also interact with amino acid transporters , influencing the uptake and utilization of other amino acids .
Biochemical Pathways
The compound plays a role in several biochemical pathways. L-Valine, a component of the compound, is known to stimulate GLP-1 secretion in rodents, which is involved in glucose homeostasis . Furthermore, L-Valine is involved in various metabolic pathways, enhancing growth and reproductive performances, and modulating gut microbiota and immune functions .
Result of Action
The molecular and cellular effects of L-Valine, L-lysyl-D-prolyl- action are diverse, given its involvement in protein synthesis and amino acid transport. It can influence the structure and function of proteins, potentially affecting a wide range of cellular processes .
生化分析
Biochemical Properties
L-Valine, L-lysyl-D-prolyl- plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, L-valine, a component of this compound, is key in the production of proteins .
Cellular Effects
L-Valine, L-lysyl-D-prolyl- has effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of L-Valine, L-lysyl-D-prolyl- at the molecular level is intricate. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Valine, L-lysyl-D-prolyl- change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of L-Valine, L-lysyl-D-prolyl- vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
L-Valine, L-lysyl-D-prolyl- is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
L-Valine, L-lysyl-D-prolyl- is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of L-Valine, L-lysyl-D-prolyl- and any effects on its activity or function are of interest. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2R)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The first amino acid, protected at its amino group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Addition of the Next Amino Acid: The next protected amino acid is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of (2S)-2-[[(2R)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
(2S)-2-[[(2R)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino acid residues can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reduction reactions can be used to break disulfide bonds or reduce other oxidized groups.
Substitution: Amino acid residues can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols in the presence of appropriate catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or disulfides, while reduction can yield free thiols.
相似化合物的比较
Similar Compounds
L-Valine, L-lysyl-L-prolyl-: Similar in structure but with a different stereochemistry at the proline residue.
L-Valine, L-lysyl-L-alanyl-: Another tripeptide with a different amino acid sequence.
L-Valine, L-lysyl-L-seryl-: A tripeptide with serine instead of proline.
Uniqueness
(2S)-2-[[(2R)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This uniqueness makes it a valuable compound for studying the effects of stereochemistry on peptide function and for developing novel therapeutic agents.
属性
IUPAC Name |
(2S)-2-[[(2R)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O4/c1-10(2)13(16(23)24)19-14(21)12-7-5-9-20(12)15(22)11(18)6-3-4-8-17/h10-13H,3-9,17-18H2,1-2H3,(H,19,21)(H,23,24)/t11-,12+,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPZCHGIWAQVKQ-XQQFMLRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H]1CCCN1C(=O)[C@H](CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
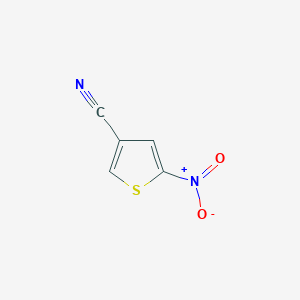
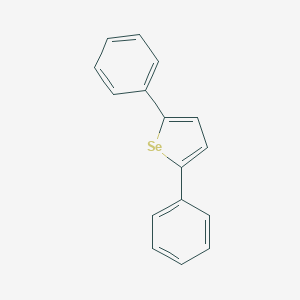
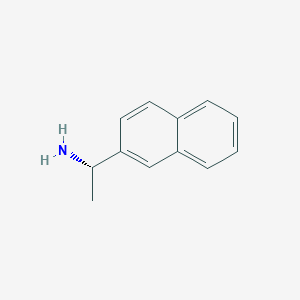
![4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B186526.png)


